Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Overview
Description
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate: is a versatile organophosphorus compound with the molecular formula C25H46O14P2 and a molecular weight of 632.6 g/mol . This compound is characterized by its four pivaloyloxy (trimethylacetyl) groups attached to a central methylenediphosphonate core. The pivaloyloxy groups provide stability and control over hydrolysis rates, making it a valuable reagent in various chemical reactions.
Preparation Methods
The synthesis of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate typically involves a modified Horner-Wadsworth-Emmons (HWE) olefination . This method includes the reaction of an aldehyde with this compound under specific conditions to yield the desired product . The reaction conditions are carefully controlled to achieve high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate undergoes various chemical reactions, including:
Scientific Research Applications
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate is widely used in scientific research due to its unique properties and reactivity . Some of its applications include:
Chemistry: It serves as an efficient phosphorus source in the synthesis of phosphonate esters.
Biology: This compound is used in the study of RNA interference (RNAi) and gene silencing.
Industry: The compound is utilized in various industrial processes that require stable phosphorus-containing reagents.
Comparison with Similar Compounds
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate can be compared with other similar compounds such as:
This compound stands out due to its unique combination of stability, reactivity, and versatility in various scientific and industrial applications.
Properties
IUPAC Name |
[bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46O14P2/c1-22(2,3)18(26)32-13-36-40(30,37-14-33-19(27)23(4,5)6)17-41(31,38-15-34-20(28)24(7,8)9)39-16-35-21(29)25(10,11)12/h13-17H2,1-12H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRGZHZKHCCJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(CP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46O14P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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